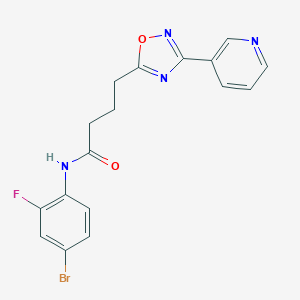
1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, DMPE, and has been the focus of research in the fields of biochemistry and pharmacology.
作用机制
DMPE works by binding to the active site of enzymes, preventing them from carrying out their normal functions. This binding can be reversible or irreversible depending on the specific enzyme and the conditions of the reaction.
Biochemical and Physiological Effects:
DMPE has been shown to have a range of biochemical and physiological effects in laboratory experiments. These effects include changes in cellular signaling pathways, inhibition of enzyme activity, and alterations in gene expression.
实验室实验的优点和局限性
The advantages of using DMPE in laboratory experiments include its specificity for certain enzymes and its ability to inhibit their activity. However, limitations include the potential for off-target effects and the need to optimize conditions for each specific experiment.
未来方向
There are many potential future directions for research on DMPE. One area of interest is the development of more specific inhibitors for specific enzymes. Another area of research could focus on the use of DMPE in combination with other compounds to enhance its activity. Additionally, studies could investigate the potential applications of DMPE in other areas of scientific research, such as neuroscience or immunology.
In conclusion, DMPE is a chemical compound that has been synthesized and studied for its potential applications in scientific research. Its ability to inhibit enzyme activity has potential applications in cancer research and other areas of scientific research. Further research is needed to fully understand the potential of DMPE and to explore its many future directions.
合成方法
The synthesis of DMPE involves the reaction of 2,5-dimethylphenylacetonitrile with 6-mercaptopurine in the presence of a base. This reaction results in the formation of DMPE as the final product. The synthesis method has been optimized to produce high yields of DMPE with good purity.
科学研究应用
DMPE has been studied for its potential applications in scientific research. One area of research has focused on its ability to inhibit the activity of specific enzymes, such as tyrosine kinases. This inhibition can lead to changes in cellular signaling pathways and has potential applications in cancer research.
属性
产品名称 |
1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone |
|---|---|
分子式 |
C15H14N4OS |
分子量 |
298.4 g/mol |
IUPAC 名称 |
1-(2,5-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C15H14N4OS/c1-9-3-4-10(2)11(5-9)12(20)6-21-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,16,17,18,19) |
InChI 键 |
YHABQIWKSGUVDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC=NC3=C2NC=N3 |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-bromophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277081.png)
![N-(3-chloro-2-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277084.png)
![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277086.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide](/img/structure/B277089.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)
